4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride typically involves the reaction of piperidine derivatives with morpholine under specific conditions. One common method includes the use of piperidine-3-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and N-benzylpiperidine share structural similarities with 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and N-methylmorpholine are structurally related to this compound.
Uniqueness
This compound is unique due to its combined piperidine and morpholine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
2757961-38-7 |
---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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